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Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-
buten-2-ol, a valuable intermediate in organic synthesis. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for data acquisition. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Spectroscopic Data Summary
The spectroscopic data for 2-Methyl-3-buten-2-ol is summarized in the tables below, offering a

clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.9-6.1
dd (doublet of

doublets)
1H Hc

~5.2 d (doublet) 1H Ha (trans to Hc)

~5.0 d (doublet) 1H Hb (cis to Hc)

~1.8-2.0 s (singlet) 1H -OH

~1.3 s (singlet) 6H 2 x -CH₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm Carbon Type Assignment

~145 CH =CH-

~111 CH₂ =CH₂

~72 C C-OH

~29 CH₃ 2 x -CH₃

Infrared (IR) Spectroscopy[2][3]
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~3200-3600 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

~2980, 2930 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1150 Strong C-O stretch (tertiary alcohol)

~990, 915 Strong =C-H bend (alkene)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

86 Moderate [M]⁺ (Molecular Ion)

71 High [M - CH₃]⁺

59 Very High [M - C₂H₃]⁺

43 High [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative and can be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Methyl-3-buten-2-ol.

Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

2-Methyl-3-buten-2-ol sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-3-buten-2-ol in about

0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any

particulate matter.
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Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a

height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of

approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically

sufficient.

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and pick the peaks.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of approximately 220

ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more)

are generally required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
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Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid 2-Methyl-3-buten-2-ol to identify its functional

groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

2-Methyl-3-buten-2-ol sample

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Scan: With the ATR crystal clean and dry, collect a background spectrum. This

will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂

and water vapor.

Sample Application: Place a small drop of 2-Methyl-3-buten-2-ol directly onto the ATR

crystal, ensuring the crystal is fully covered.

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4

cm⁻¹ are sufficient.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe

soaked in isopropanol and allow it to dry completely.

Method 2: Neat Liquid on Salt Plates

Materials:

FTIR spectrometer

Two polished salt plates (e.g., NaCl or KBr)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b093329?utm_src=pdf-body
https://www.benchchem.com/product/b093329?utm_src=pdf-body
https://www.benchchem.com/product/b093329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methyl-3-buten-2-ol sample

Pipette

Holder for the salt plates

Procedure:

Background Scan: Ensure the sample compartment of the FTIR is empty and collect a

background spectrum.

Sample Preparation: Place one drop of 2-Methyl-3-buten-2-ol onto the center of one salt

plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.

Spectrum Acquisition: Place the salt plate assembly into the holder in the spectrometer's

sample compartment and acquire the IR spectrum.

Cleaning: Disassemble the salt plates and clean them immediately with a suitable dry

solvent and a soft, lint-free wipe. Store the plates in a desiccator.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-3-buten-
2-ol.

Materials:

Mass spectrometer with an electron ionization (EI) source

Gas chromatograph (GC) for sample introduction (optional, but common)

2-Methyl-3-buten-2-ol sample

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Methyl-3-buten-2-ol in a volatile solvent

(e.g., 1 mg/mL).
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Instrument Setup:

Tune the mass spectrometer according to the manufacturer's instructions.

Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is

typically used.

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

Sample Introduction:

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe

pump at a low flow rate.

GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample

solution onto the GC column. The compound will be separated and then introduced into

the mass spectrometer.

Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative

abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to

deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for the elucidation of 2-Methyl-3-buten-
2-ol's structure.
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Spectroscopic Techniques Derived Structural Information

Final Structure

NMR (¹H & ¹³C) Carbon-Hydrogen Framework
(Connectivity, Chemical Environment)

IR Spectroscopy Functional Groups
(-OH, C=C)

Mass Spectrometry Molecular Weight & Formula
(C₅H₁₀O)

2-Methyl-3-buten-2-ol

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 2-Methyl-3-buten-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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